Cas no 2027934-61-6 (Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-)

ヘプタン誘導体である3-(ブロモメチル)-5-メトキシ-2-メチルヘプタンは、有機合成において有用な中間体として機能します。この化合物は反応性の高いブロモメチル基を有しており、求核置換反応やカップリング反応に適しています。メトキシ基の存在により電子効果を調整可能で、特定の合成経路において選択性を向上させる利点があります。分子設計の柔軟性が高く、医薬品中間体や機能性材料の合成に応用可能です。適切な条件下で安定性を示すため、取り扱いが比較的容易な点も特徴です。

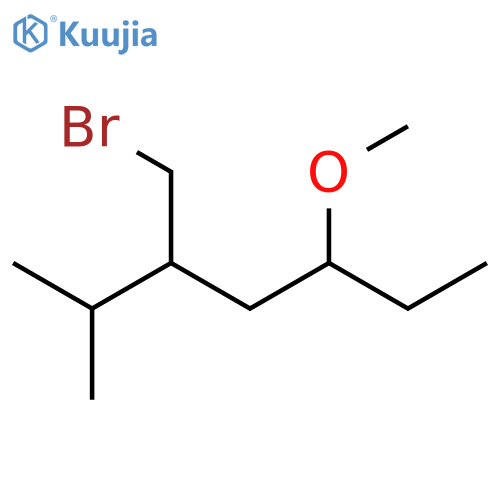

2027934-61-6 structure

商品名:Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-

CAS番号:2027934-61-6

MF:C10H21BrO

メガワット:237.177142858505

CID:5285875

Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-

-

- インチ: 1S/C10H21BrO/c1-5-10(12-4)6-9(7-11)8(2)3/h8-10H,5-7H2,1-4H3

- InChIKey: UYLTUDBYQBPJBY-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(CBr)CC(OC)CC

Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677769-0.1g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 0.1g |

$1068.0 | 2023-03-11 | ||

| Enamine | EN300-677769-10.0g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 10.0g |

$5221.0 | 2023-03-11 | ||

| Enamine | EN300-677769-1.0g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-677769-5.0g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 5.0g |

$3520.0 | 2023-03-11 | ||

| Enamine | EN300-677769-0.25g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 0.25g |

$1117.0 | 2023-03-11 | ||

| Enamine | EN300-677769-0.05g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 0.05g |

$1020.0 | 2023-03-11 | ||

| Enamine | EN300-677769-0.5g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 0.5g |

$1165.0 | 2023-03-11 | ||

| Enamine | EN300-677769-2.5g |

3-(bromomethyl)-5-methoxy-2-methylheptane |

2027934-61-6 | 2.5g |

$2379.0 | 2023-03-11 |

Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

2027934-61-6 (Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量